8-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-methoxy-2-oxo-N-pyridin-2-ylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-21-12-6-4-5-10-9-11(16(20)22-14(10)12)15(19)18-13-7-2-3-8-17-13/h2-9H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYCEACVWXTCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and 2-aminopyridine.
Formation of Chromene Core: The chromene core is formed through a cyclization reaction, often involving a base-catalyzed condensation of 2-hydroxyacetophenone with an aldehyde.
Amidation: The final step involves the formation of the carboxamide group by reacting the chromene derivative with 2-aminopyridine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of chromene derivatives, including 8-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines, such as:
| Compound Type | Cell Line | Activity Level |
|---|---|---|
| 2-Oxo-N'-2-oxoindolin-3-ylidene derivatives | HT-29 (colon cancer) | Significant |
| 2-Oxo-N'-2-oxoindolin-3-ylidene derivatives | K562 (leukemia) | Moderate |
These findings suggest that the compound may share similar mechanisms of action and could be further explored for its anticancer properties through structure-activity relationship (SAR) studies .
Enzyme Inhibition Studies
The compound has also been investigated for its inhibitory effects on various enzymes. For instance, coumarin derivatives have shown promise as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The structure of this compound may facilitate interactions with the active site of MAO, leading to potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease .
Fluorescent Probes
Another significant application of this compound is in the design of fluorescent probes. Coumarin derivatives are widely used due to their fluorescent properties, making them suitable for biological imaging and tracking cellular processes. The incorporation of hydroxamic acid moieties into coumarin structures has been shown to enhance their fluorescence and antiproliferative activities, indicating that modifications to the chromene structure could yield effective fluorescent agents for research and diagnostic purposes .
Pharmacokinetic Properties
The pharmacokinetic profiles of chromene derivatives are crucial for their development as therapeutic agents. Studies suggest that modifications to the chemical structure can improve solubility, bioavailability, and selectivity towards target enzymes or receptors. Understanding these properties will aid in optimizing this compound for clinical applications .
Mechanism of Action
The mechanism of action of 8-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Observations :
- Position 2: Oxo groups (as in the target compound) are critical for hydrogen bonding with enzyme active sites, whereas imino derivatives (e.g., 13h) show competitive inhibition (Ki = 15 nM for CBR1) .
- Carboxamide Substituent : Pyridin-2-yl groups (target compound) versus pyridinylmethyl (e.g., 2b in ) alter steric and electronic interactions, influencing target affinity .
Enzyme Inhibition
- CBR1 Inhibition: Compound 13h (8-hydroxy-2-imino analog) exhibits potent CBR1 inhibition (Ki = 15 nM), while methoxy-substituted analogs (e.g., target compound) may prioritize AKR1B10 inhibition due to structural similarity to PHPC, a known AKR1B10 inhibitor .
- AKR1B10/AKR1B1 Inhibition: The (Z)-2-(4-methoxyphenylimino)-7-hydroxy derivative (PHPC) demonstrates sub-micromolar activity, suggesting that methoxy and hydroxy groups at positions 7/8 modulate selectivity .
Physicochemical Data
Notes:
Structure-Activity Relationships (SAR)
Position 8 : Methoxy groups improve metabolic stability over hydroxy groups but may reduce polar interactions with enzyme targets.
Position 2: Oxo groups are essential for maintaining planar coumarin conformation, while imino groups introduce rigidity and competitive inhibition .
Biological Activity
8-Methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the chromene family, characterized by its unique structural features, including a methoxy group and a pyridine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its anticancer, antimicrobial, and neuroprotective properties.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that it can induce apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis via p53 pathway |
| HT-29 | 7.98 | Inhibition of cell proliferation |
| K562 | 9.44 | Induction of apoptosis |
The compound's mechanism appears to involve the activation of apoptotic pathways, including increased expression of pro-apoptotic proteins and caspase activation, which leads to programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential as a therapeutic agent for infectious diseases.
Case Studies
- Study on MCF-7 Cells : A study conducted by researchers demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 μM. Flow cytometry analysis confirmed that the compound effectively induces apoptosis through mitochondrial pathways .
- Evaluation Against HT-29 Cells : Another investigation focused on HT-29 colon cancer cells revealed an IC50 value of approximately 7.98 μM, suggesting strong antiproliferative activity. The study highlighted the compound's ability to inhibit the growth of cancer stem cells, which are often resistant to conventional therapies .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways by upregulating p53 and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Antimicrobial Mechanism : While specific mechanisms for antimicrobial action are still under investigation, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
Q & A
Basic Questions
Q. What are the key steps and considerations in synthesizing 8-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide?
- Answer : Synthesis involves multi-step organic reactions:
- Step 1 : Formation of the chromene core via cyclization of substituted salicylaldehyde derivatives.
- Step 2 : Introduction of the methoxy group using methoxybenzene or methylating agents under controlled pH (6.5–7.5) and temperature (60–80°C).
- Step 3 : Coupling the pyridin-2-ylamine moiety via carboxamide bond formation, often using coupling agents like EDCI/HOBt.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from acetone/ethanol mixtures ensures ≥95% purity .
- Critical Parameters : Reaction temperature, solvent polarity (e.g., DMF or dichloromethane), and catalyst selection (e.g., Pd/C for hydrogenation steps).
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, pyridine protons at δ 8.1–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 325.12 for C17H14N2O4) .
- HPLC : Quantifies purity (>95%) using C18 columns and UV detection at 254 nm .
Q. What preliminary biological activities have been reported for this compound?
- Answer :
- Anti-inflammatory Activity : Inhibits COX-2 (IC50 = 2.3 µM) and reduces TNF-α production in macrophage models .
- Anticancer Potential : Shows moderate cytotoxicity against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines (IC50 = 12–18 µM) via apoptosis induction .
- Enzyme Inhibition : Binds to AKR1B10 (a tumor marker), with Ki = 0.8 µM, suggesting therapeutic potential in chemotherapy resistance .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in carboxamide coupling .
- Catalyst Screening : Pd(OAc)2/Xantphos improves coupling efficiency in Suzuki-Miyaura reactions for chromene core formation (yield ↑ 25%) .
- Scale-Up Strategies : Continuous flow reactors reduce side reactions (e.g., hydrolysis) and improve reproducibility at >10 g scale .
- Data-Driven Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Batch Reactor | 62 | 92 |
| Continuous Flow | 78 | 96 |
Q. How do structural modifications (e.g., substituent changes) influence the biological activity of this compound?
- Answer :
- Electron-Withdrawing Groups : Chloro or nitro substituents at the 3-position enhance AKR1B10 inhibition (Ki ↓ 40%) by strengthening H-bonding with Arg312 .
- Methoxy Positioning : 8-Methoxy groups improve solubility (LogP ↓ 0.5) but reduce membrane permeability in Caco-2 assays .
- Comparative SAR Table :
| Substituent | Target (IC50) | Solubility (mg/mL) |
|---|---|---|
| 8-OMe, 3-H | COX-2: 2.3 µM | 0.12 |
| 8-OMe, 3-Cl | AKR1B10: 0.8 µM | 0.08 |
| 7-OMe, 3-NO2 | TNF-α: 1.5 µM | 0.05 |
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Answer :
- Assay Standardization : Validate protocols using reference inhibitors (e.g., celecoxib for COX-2) to control inter-lab variability .
- Structural Verification : Re-analyze disputed compounds via X-ray crystallography to confirm stereochemistry (e.g., Z vs. E imino configurations) .
- Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models to calculate weighted IC50 values (e.g., AKR1B10 Ki = 0.82 ± 0.15 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
